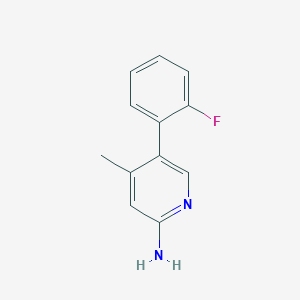
6-(3-Fluorophenyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluorophenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 3-position and an amine group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of 3-fluorophenylpyridine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, while the amination step involves the use of ammonia or an amine source under elevated temperatures and pressures.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-fluorophenylpyridine is coupled with an amine using a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkyl or aryl amine.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated pyridines.
Reduction Products: Alkyl or aryl amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
科学的研究の応用
Chemistry: 6-(3-Fluorophenyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including kinase inhibitors and other drugs targeting specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-(3-Fluorophenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
類似化合物との比較
3-Chloro-6-(3-fluorophenyl)pyridazine: A related compound with a chlorine substituent instead of an amine group.
6-(3-Fluorophenyl)pyridine-2-carboxylic acid: A carboxylic acid derivative of the same core structure.
Uniqueness:
Fluorophenyl Group: The presence of the fluorophenyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the compound.
Amine Group: The amine group enhances the compound's ability to participate in hydrogen bonding and other interactions, making it suitable for various applications.
特性
IUPAC Name |
6-(3-fluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWWPXAXYBCKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)
![[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride](/img/structure/B7837720.png)











